2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Identity and Structural Significance

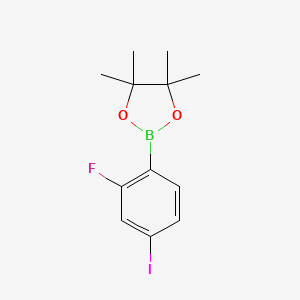

This compound is characterized by its distinctive molecular structure that combines a six-membered dioxaborolane ring with a dihalogenated aromatic substituent. The compound exists with the molecular formula C₁₂H₁₅BFIO₂ and exhibits a molecular weight of 347.96 grams per mole, as documented in comprehensive chemical databases. The structural framework incorporates the well-established pinacol boronate ester motif, where the boron atom is coordinated within a cyclic ester formed with pinacol (2,3-dimethyl-2,3-butanediol).

The aromatic portion of the molecule features a phenyl ring bearing both fluorine and iodine substituents in specific positions. The fluorine atom occupies the ortho position relative to the boron-containing substituent, while the iodine atom is positioned para to the same reference point. This substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and chemical behavior. The extreme electronegativity of the fluorine substituent induces a strong electron-withdrawing inductive effect, fundamentally altering the electronic distribution within the aromatic system.

The dioxaborolane ring system contributes to the compound's stability and synthetic utility. The tetramethyl substitution on the dioxaborolane framework provides steric protection to the boron center while maintaining sufficient reactivity for synthetic transformations. This structural feature is particularly important for the compound's performance in cross-coupling reactions, where the boronate ester serves as a nucleophilic coupling partner.

Role in Modern Organoboron Chemistry

The significance of this compound in contemporary organoboron chemistry stems from its exceptional performance in transition metal-catalyzed cross-coupling reactions. Organoboron compounds have become indispensable reagents in modern synthetic chemistry, with the Suzuki-Miyaura coupling reaction representing one of the most widely applied carbon-carbon bond forming processes. This particular compound extends the scope of traditional boronic acid chemistry by incorporating halogen substituents that provide additional synthetic handles for sequential transformations.

The compound's utility in fluorine chemistry applications has been particularly noteworthy. Research has demonstrated that fluoroarylboronic acids and their derivatives play increasingly important roles in pharmaceutical and materials chemistry applications. The extreme electronegativity of fluorine substituents induces significant changes in both physical and chemical properties of organic molecules, making fluorinated building blocks highly valuable for drug discovery and materials development. The presence of fluorine in this compound enhances its value as a synthetic intermediate for accessing fluorinated aromatic systems.

Cross-coupling methodologies utilizing this compound have shown particular promise in the synthesis of polyfluorinated biphenyls, where traditional methods often encounter significant challenges. The iodine substituent serves as an excellent leaving group in palladium-catalyzed coupling reactions, while the fluorine atom provides the desired electronic properties in the final products. Research has demonstrated that highly fluorinated aromatic systems can be synthesized using specialized ligands and reaction conditions, with yields varying depending on the specific substitution patterns and reaction parameters.

The compound's role extends beyond simple cross-coupling applications. Recent investigations have explored its utility in radiofluorination reactions for the development of positron emission tomography radiotracers. The ability to introduce fluorine-18 into aromatic systems has become increasingly important for medical imaging applications, and compounds like this compound provide valuable platforms for such transformations.

Historical Development of Boronic Ester Derivatives

The historical development of boronic ester derivatives traces back to fundamental discoveries in boron chemistry during the nineteenth century. The first preparation and isolation of a boronic acid was accomplished by Frankland in 1860, who treated diethylzinc with triethylborate to obtain triethylborane, which upon oxidation provided ethylboronic acid. This pioneering work established the foundation for understanding organoboron chemistry and laid the groundwork for subsequent developments in boronic acid and ester synthesis.

The evolution of boronic ester chemistry has been driven by the need for stable, easily handled organoboron reagents. Boronic esters, including pinacol esters like this compound, represent significant improvements over free boronic acids in terms of stability and ease of handling. These compounds are formed through simple dehydration reactions between boric acid derivatives and alcohols, providing access to a wide range of stable organoboron compounds suitable for synthetic applications.

The development of the Suzuki-Miyaura coupling reaction in 1979 by Akira Suzuki revolutionized the field of organoboron chemistry. This reaction, which earned Suzuki the 2010 Nobel Prize in Chemistry, demonstrated the exceptional utility of organoboron compounds in carbon-carbon bond formation. The success of the Suzuki reaction led to intensive research into new classes of organoboron reagents, including specialized boronic esters designed for specific synthetic applications.

The emergence of fluorinated boronic esters as specialized synthetic intermediates represents a more recent development in the field. The unique properties imparted by fluorine substituents have driven research into fluoroarylboronic acids and their derivatives. These compounds have found applications ranging from pharmaceutical synthesis to materials chemistry, with their properties being carefully tailored through systematic structural modifications.

The historical progression from simple boronic acids to complex, highly functionalized boronic esters like this compound reflects the evolution of synthetic chemistry toward increasingly sophisticated reagents. The ability to incorporate multiple functional groups, including halogens and other substituents, has expanded the synthetic utility of organoboron compounds far beyond their original applications.

The contemporary understanding of boronic ester chemistry continues to evolve, with researchers developing increasingly sophisticated approaches to synthesis and application. The development of specialized compounds like this compound represents the culmination of decades of research into organoboron chemistry, providing synthetic chemists with powerful tools for accessing complex molecular architectures.

Propriétés

IUPAC Name |

2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPYYKYWFLEWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743654 | |

| Record name | 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050423-91-0 | |

| Record name | 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Fluoro-4-iodophenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The iodine substituent enhances reactivity in sequential coupling steps.

Key Mechanistic Insight : Transmetalation between the boronic ester and palladium intermediates is rate-determining, with the iodine substituent stabilizing transition states via electron-withdrawing effects .

Sequential Halogen Exchange Reactions

The iodine atom undergoes efficient displacement in nucleophilic aromatic substitution (SNAr) or metal-mediated reactions:

Limitation : Fluorine’s strong C–F bond (∼116 kcal/mol) prevents defluorination under standard conditions, preserving the fluorophenyl backbone .

Oxidative Functionalization

The boronic ester moiety undergoes oxidation to hydroxyl or carbonyl groups under controlled conditions:

Application : Generated phenolic intermediates serve as substrates for etherification or esterification.

Radical Reactions

The C–I bond participates in iodine-atom transfer (IAT) radical reactions, enabling C–C bond formation:

Caution : Radical pathways may compete with iodide elimination, requiring precise stoichiometric control .

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing boron oxides .

-

Storage : Stable under inert gas (N₂/Ar) at −20°C for >12 months .

Comparative Reactivity of Analogues

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. The presence of fluorine and iodine atoms enhances its pharmacokinetic properties, making it a candidate for drug development.

Case Study :

In a study focused on the synthesis of new boron-containing compounds for anticancer activity, derivatives of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results indicated promising activity against specific cancer cell lines, suggesting further exploration in clinical settings.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used in Suzuki coupling reactions to form biaryl compounds, which are essential in the synthesis of various pharmaceuticals and agrochemicals.

Data Table: Suzuki Coupling Reactions

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aryl halide | Pd catalyst, K₂CO₃ | 85 | |

| Aryl bromide | Toluene, reflux | 90 | |

| Aryl chloride | DMF, 100°C | 75 |

Materials Science

The compound's boron atom makes it useful in the development of new materials with specific electronic properties. It can be incorporated into polymers or used as a dopant in semiconductor materials.

Case Study :

Research has shown that incorporating boron compounds like this compound into polymer matrices can enhance conductivity and thermal stability. This application is particularly relevant for developing advanced electronic devices.

Mécanisme D'action

The mechanism of action of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic ester group interacts with the palladium catalyst, forming a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of the desired biaryl or vinyl-aryl product.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

a) Halogen-Substituted Derivatives

- Used in coupling reactions but may exhibit lower regioselectivity compared to the fluoro-iodo derivative .

- 2-(4-Bromophenyl) analog (C₁₃H₁₇BBrO₂) : Bromine’s lower leaving-group ability compared to iodine reduces utility in sequential functionalization. Reported as a colorless liquid with applications in OLED materials .

- 2-(3-Chloro-4-methanesulfonylphenyl) derivative : The electron-withdrawing sulfonyl group enhances stability but may hinder cross-coupling efficiency. Molecular weight: 316.61 .

b) Fluorinated Derivatives

- 2-(4-Fluorophenyl) analog (CAS 214360-58-4) : Simpler structure with a single fluorine atom. Lower molecular weight (234.09) and higher solubility in polar solvents compared to the iodinated target compound .

- 2-(4-Fluorobenzyl) variant (C₁₃H₁₈BFO₂) : Benzyl substitution alters steric and electronic profiles, favoring applications in medicinal chemistry. Molecular weight: 236.09 .

c) Methoxy and Heterocyclic Derivatives

- 2-(4-Methoxybenzyl) analog : Electron-donating methoxy group increases solubility in organic solvents but reduces electrophilicity of the boron center. Yield: 83% in UiO-Co catalyzed synthesis .

- 2-(4-Chlorothiophen-3-yl) derivative (C₁₀H₁₄BClO₂S) : Thiophene ring modifies conjugation properties, useful in materials science. Molecular weight: 244.55 .

Physicochemical Properties

*Estimated based on similar structures.

Stability and Handling

Activité Biologique

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure and substituents suggest interesting biological activities that warrant detailed investigation.

- Chemical Formula : C12H16BFO2

- Molecular Weight : 222.07 g/mol

- CAS Number : 876062-39-4

- Purity : ≥98.0% (GC)

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom, which can form reversible covalent bonds with hydroxyl groups in biomolecules. This property is crucial for its potential as a therapeutic agent.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The presence of fluorine and iodine may enhance the compound's efficacy against certain bacterial strains.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related dioxaborolanes. The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of fluorinated boron compounds revealed that this compound showed promising results against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of boron compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage induced by oxidative stress and inflammation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H16BFO2 |

| Molecular Weight | 222.07 g/mol |

| CAS Number | 876062-39-4 |

| Purity | ≥98.0% (GC) |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Anticancer | Inhibits tumor growth |

| Antimicrobial | Effective against bacteria |

| Neuroprotective | Reduces oxidative stress |

Q & A

Q. What are the optimal synthetic conditions for 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The synthesis of arylboronic esters typically involves transition-metal-catalyzed borylation. For analogous compounds, metal-organic frameworks (MOFs) like UiO-Co (0.2 mol%) have been employed with bis(pinacolato)diboron (B₂pin₂) as the boron source in toluene or 4-methoxytoluene, yielding ~83% after 24 hours at 80°C . Purification is achieved via flash column chromatography using hexane/ethyl acetate gradients .

Table 1: Synthesis Parameters for Analogous Dioxaborolanes

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| UiO-Co | 4-Methoxytoluene | 80 | 83 | |

| PdCl₂(dppf) | THF/H₂O | 60 | 85* | |

| *Yield extrapolated from similar alkylboronates. |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Key characterization tools include:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to coupling with fluorine (³J₃,₄ ~8–10 Hz). The iodophenyl group may deshield adjacent protons .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the dioxaborolane structure .

- ¹⁹F NMR : A singlet at δ -110 to -115 ppm indicates the fluorine substituent’s electronic environment .

- HRMS : Exact mass calculation (C₁₂H₁₄B₁F₁I₁O₂) should match [M+H]⁺ (expected m/z: 386.02).

Advanced Research Questions

Q. How can protodeboronation be minimized during Suzuki-Miyaura coupling with this boronic ester?

Methodological Answer: Protodeboronation is mitigated by:

- Catalyst Selection : Use PdCl₂(dppf) or Pd(OAc)₂ with sterically hindered ligands (e.g., SPhos) to stabilize the transition state .

- Base Optimization : Weak bases like K₃PO₄ or Cs₂CO₃ in THF/H₂O (3:1) reduce side reactions .

- Low-Temperature Reactions : Conduct couplings at 40–50°C to slow decomposition.

- Additives : Include 1 eq. of 2,6-lutidine to scavenge acidic protons .

Q. What computational methods predict the electronic effects of the fluoro and iodo substituents on coupling efficiency?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model substituent effects:

- Hammett Parameters : The electron-withdrawing fluoro group (σₚ ≈ +0.06) and iodine (σₚ ≈ +0.18) increase electrophilicity at the boron center, enhancing oxidative addition .

- NBO Analysis : Reveals charge distribution; the iodine atom’s polarizability may stabilize Pd intermediates.

- Kinetic Studies : Compare coupling rates with meta-fluoro derivatives to isolate steric vs. electronic contributions.

Q. How to resolve contradictory NMR data for boron-containing byproducts?

Methodological Answer: Conflicting NMR signals (e.g., multiple boron peaks) suggest equilibrium between boronate species. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., boronate-boric acid exchange) by cooling to -40°C .

- ¹¹B-¹H HSQC : Correlate boron environments with proton signals to assign structures.

- Isolation via Prep-HPLC : Separate intermediates and analyze individually (C18 column, acetonitrile/water) .

Data Contradiction Analysis

Example: Conflicting reports on catalytic efficiency of MOFs vs. homogeneous catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.